(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid
Description
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a cyclohexane ring substituted with a methyl group
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |
InChI Key |
QPSHSWLKGUXBDR-RRQHEKLDSA-N |
Isomeric SMILES |
CC1CCCCC1[C@@H](C(=O)O)N |
Canonical SMILES |
CC1CCCCC1C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.
Amination: The 2-methylcyclohexanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(2-methylcyclopentyl)acetic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(2S)-2-amino-2-(2-ethylcyclohexyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-amino-2-(2-methylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is unique due to its specific cyclohexane ring substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the cyclohexane ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
